molecular formula C9H10ClNO B3067156 n-(3-Chlorophenyl)-n-methylacetamide CAS No. 54766-53-9

n-(3-Chlorophenyl)-n-methylacetamide

Cat. No. B3067156
CAS RN: 54766-53-9
M. Wt: 183.63 g/mol
InChI Key: WUOSYUHCXLQPQJ-UHFFFAOYSA-N
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Description

The compound “n-(3-Chlorophenyl)-n-methylacetamide” is a chemical compound that contains a chlorophenyl group and a methylacetamide group . The exact properties and uses of this specific compound are not widely documented in the available literature.

Scientific Research Applications

Neuroscience and Pharmacology

N-(3-chlorophenyl)-N-methylacetamide: is structurally significant due to its resemblance to phenylethylamine (PEA), a naturally occurring compound in the human body. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to regulating neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers have explored PEA’s potential therapeutic applications, including treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Bio-Functional Hybrid Molecule

The synthesis of N-(3-chlorophenyl)-N-methylacetamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. The resulting bio-functional hybrid molecule has been fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data .

Chlorine Atom Incorporation

Chlorine atoms play a crucial role in various natural products. Researchers strategically incorporate chlorine into specific positions of biologically active molecules to enhance their inherent biological activity. Understanding the impact of the chlorine atom in N-(3-chlorophenyl)-N-methylacetamide can provide insights into drug design and optimization .

Nitro Group as a Versatile Functional Group

The nitro group is valuable in drug design, contributing to a wide range of therapeutic agents. It has applications in antimicrobial therapy, cancer treatment, and beyond. Investigating the pharmacological effects of the nitro group in N-(3-chlorophenyl)-N-methylacetamide can lead to innovative approaches in medicinal chemistry .

Heterocyclic Compound Synthesis

N-(3-chlorophenyl)-N-methylacetamide: serves as a precursor in the synthesis of biologically active molecules. Its heterocyclic structure makes it an interesting starting point for developing novel compounds with diverse applications .

Drug Discovery and Therapeutic Potential

Given its unique structure and bioactivity, researchers should explore the therapeutic potential of N-(3-chlorophenyl)-N-methylacetamide further. Investigating its interactions with biological targets and evaluating its efficacy could lead to the development of new drugs or therapeutic interventions.

Dimitrova, D., Manolov, S., Bojilov, D., Ivanov, I., & Nedialkov, P. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1802. DOI: 10.3390/M1802 BenchChem. (n.d.). N3-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. Retrieved from BenchChem

properties

IUPAC Name

N-(3-chlorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSYUHCXLQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970081
Record name N-(3-Chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Chlorophenyl)-n-methylacetamide

CAS RN

54766-53-9
Record name NSC86668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-N-methylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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